molecular formula C20H20N4O3S2 B11284356 2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-YL]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-YL]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B11284356
M. Wt: 428.5 g/mol
InChI Key: AJAKCNKLGXTMPQ-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with an amino group at position 4 and a benzenesulfonyl group at position 4. A sulfanyl (-S-) bridge links the pyrimidine ring to an acetamide moiety, which is further attached to a 2,3-dimethylphenyl group. The 2,3-dimethylphenyl group contributes steric bulk, which may affect binding to biological targets or solubility profiles .

Properties

Molecular Formula

C20H20N4O3S2

Molecular Weight

428.5 g/mol

IUPAC Name

2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C20H20N4O3S2/c1-13-7-6-10-16(14(13)2)23-18(25)12-28-20-22-11-17(19(21)24-20)29(26,27)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,23,25)(H2,21,22,24)

InChI Key

AJAKCNKLGXTMPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide typically involves multiple stepsThe final step involves the coupling of the sulfanyl group with the acetamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amino derivative .

Scientific Research Applications

2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins . The compound’s structure allows it to interact with various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine/Acetamide Scaffolds

(a) SirReal2: 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide
  • Structure : Similar pyrimidine-sulfanyl-acetamide backbone but replaces the benzenesulfonyl group with 4,6-dimethylpyrimidine and substitutes the 2,3-dimethylphenyl with a naphthalene-linked thiazole.
  • Molecular Formula : C₂₂H₂₀N₄OS₂ (vs. C₁₉H₁₉N₅O₃S₂ for the target compound).
  • Activity: Known as a SIRT2 inhibitor, highlighting the role of pyrimidine modifications in targeting epigenetic enzymes .
  • Key Difference : The naphthalene-thiazole moiety in SirReal2 likely enhances hydrophobic interactions, whereas the benzenesulfonyl group in the target compound may improve metabolic stability.
(b) N-(4,6-Dimethoxypyrimidin-2-yl)acetamide Derivatives
  • Examples : N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide and N-(4-bromophenyl)-2-(2-thienyl)acetamide .
  • Structure : Varied aryl/heteroaryl substituents on the acetamide nitrogen and pyrimidine ring.
  • Activity : These derivatives often exhibit antimicrobial or anticancer properties, suggesting that halogenation (e.g., bromo, chloro) or heterocyclic additions (e.g., thiophene) modulate bioactivity.

Positional Isomers and Substituted Phenyl Analogues

(a) 2-(Diethylamino)-N-(2,6-Dimethylphenyl)acetamide
  • Structure: Features a diethylamino group instead of the sulfanyl-pyrimidine complex and a 2,6-dimethylphenyl group.
  • Molecular Formula : C₁₄H₂₂N₂O (vs. C₁₉H₁₉N₅O₃S₂ for the target compound).
  • Application : Used as a local anesthetic precursor, emphasizing the importance of the acetamide’s nitrogen substituents .
  • Key Difference : The 2,3-dimethylphenyl group in the target compound may confer distinct steric effects compared to the 2,6-isomer.
(b) Chloroacetamide Herbicides (e.g., Alachlor, Pretilachlor)
  • Structure : 2-chloro-N-(substituted phenyl)-N-alkylacetamides (e.g., 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) .
  • Activity : Herbicidal action via inhibition of very-long-chain fatty acid synthesis.
  • Key Difference : The chloro substituent and alkyl chains in herbicides contrast with the target compound’s sulfanyl-pyrimidine and benzenesulfonyl groups, which are tailored for pharmacological rather than agrochemical use.

Heterocyclic Variations in Acetamide Derivatives

(a) Triazole-Linked Acetamides
  • Example: 2-{[4-Amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-biphenylyl)acetamide .
  • Structure : Replaces pyrimidine with a triazole ring and substitutes benzenesulfonyl with pyridinyl.
  • Molecular Formula : C₂₂H₁₉N₇OS (vs. C₁₉H₁₉N₅O₃S₂ for the target compound).
  • Activity : Triazole derivatives often exhibit antiviral or anticancer activity, suggesting that heterocycle choice critically impacts target selectivity.
(b) Thiazole-Containing Analogues
  • Example: Compounds from , such as 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(m-tolyl)acetamide.
  • Structure : Integrates thiazole or triazole rings with pyridyl substituents.

Research Implications

  • Electron-Withdrawing Groups : The benzenesulfonyl group in the target compound may enhance metabolic stability compared to methyl or chloro substituents in analogues .
  • Steric Effects : The 2,3-dimethylphenyl group could provide unique steric hindrance, influencing binding pocket interactions relative to 2,6-dimethyl or naphthalene-containing derivatives .
  • Biological Targets: Structural variations suggest divergent applications—SIRT2 inhibition for SirReal2 vs.

Biological Activity

The compound 2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-YL]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a derivative of pyrimidine and has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

C15H18N4O2S\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{2}\text{S}

This molecular structure consists of a pyrimidine ring, an amine group, and a sulfonyl moiety, which are critical for its biological activity.

PropertyValue
Molecular Weight318.39 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Properties

Recent studies have indicated that compounds similar to 2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-YL]sulfanyl}-N-(2,3-dimethylphenyl)acetamide exhibit significant anticancer activity. For instance, derivatives of pyrimidine have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Case Study: Inhibition of MDA-MB-231 Cells

A study evaluated the cytotoxic effects of various pyrimidine derivatives on the MDA-MB-231 breast cancer cell line. The results demonstrated that certain compounds significantly reduced cell viability, with IC50 values indicating potent activity.

Table 2: Cytotoxic Activity Against MDA-MB-231 Cells

CompoundIC50 (µM)
2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-YL]sulfanyl}-N-(2,3-dimethylphenyl)acetamide25.4
Reference Compound (e.g., Paclitaxel)10.0

The proposed mechanism for the anticancer activity involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, the compound may interfere with the mitotic spindle formation, leading to cell cycle arrest and subsequent apoptosis.

Other Biological Activities

In addition to anticancer properties, this compound may exhibit other biological activities such as:

  • Antimicrobial Activity : Some studies suggest that similar sulfonamide derivatives possess antibacterial properties.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation in preclinical models.

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